6-amino-8-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-8-{3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is an organic compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including amino, chloro, fluoro, and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-8-{3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps in the synthesis may include:
Formation of Intermediate Compounds: This involves the reaction of starting materials under controlled conditions to form intermediates.
Cyclization Reactions: These reactions are crucial for forming the chromene ring structure. Specific catalysts and solvents are used to facilitate these reactions.
Functional Group Modifications: Introduction of amino, methoxy, and other functional groups is achieved through substitution reactions, often requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-8-{3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common for introducing or modifying functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-AMINO-8-{3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-AMINO-8-{3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Lapatinib Intermediate: Shares structural similarities and is used in the synthesis of the anticancer drug lapatinib.
Indole Derivatives: These compounds also exhibit diverse biological activities and are structurally related to the chromene scaffold.
Uniqueness
6-AMINO-8-{3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H16ClFN2O4 |
---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
6-amino-8-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C24H16ClFN2O4/c25-18-7-14(4-5-19(18)29-11-13-2-1-3-15(26)6-13)23-16-8-21-22(31-12-30-21)9-20(16)32-24(28)17(23)10-27/h1-9,23H,11-12,28H2 |
InChI Key |
QRTYNOINQPAZOF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.